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Introduction
MK-7110, also known as CD24Fc, is a recombinant fusion protein that functions as an

immunomodulator by targeting the innate immune system.[1][2] It consists of the extracellular

domain of human CD24 fused to the Fc region of human IgG1. The primary mechanism of

action of MK-7110 involves the interaction of its CD24 domain with the Sialic acid-binding

immunoglobulin-like lectin 10 (Siglec-10), an inhibitory receptor expressed on various immune

cells, including macrophages and dendritic cells.[3][4][5] This interaction helps to suppress

overactive inflammatory responses, particularly those initiated by damage-associated

molecular patterns (DAMPs).[3][6][7] Although the clinical development of MK-7110 for COVID-

19 was discontinued, its mechanism of action provides a basis for its investigation in other

inflammatory conditions.[1]

These application notes provide detailed protocols for relevant in vitro assays to characterize

the activity of MK-7110. The described assays are designed to assess its impact on innate

immune cell function, specifically focusing on cytokine release and macrophage polarization.

Mechanism of Action: The CD24-Siglec-10 Signaling
Pathway
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MK-7110 acts as an agonist for the inhibitory receptor Siglec-10.[8] Under conditions of tissue

injury, stressed or damaged cells release DAMPs, which can trigger a potent inflammatory

response through pattern recognition receptors like Toll-like receptors (TLRs). The CD24 on

MK-7110 binds to Siglec-10 on innate immune cells, such as macrophages. This engagement

leads to the recruitment of Src homology region 2 domain-containing phosphatases (SHP-1

and SHP-2) to the immunoreceptor tyrosine-based inhibitory motif (ITIM) of Siglec-10.[4] These

phosphatases dephosphorylate downstream signaling molecules, thereby dampening the

inflammatory cascade and reducing the production of pro-inflammatory cytokines.
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Figure 1. MK-7110 Signaling Pathway.

Quantitative Data Summary
Due to the discontinuation of its clinical development, publicly available in vitro quantitative

data for MK-7110 is limited. The following table provides an illustrative example of the type of

data that could be generated from the in vitro cytokine release assay described below.
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Assay Cell Type Stimulant Readout
MK-7110 IC50
(ng/mL)

Cytokine

Release
Human PBMCs LPS TNF-α Illustrative: 150

Cytokine

Release
Human PBMCs LPS IL-6 Illustrative: 200

Cytokine

Release
Murine BMDM

DAMPs (e.g.,

HMGB1)
TNF-α Illustrative: 100

Cytokine

Release
Murine BMDM

DAMPs (e.g.,

HMGB1)
IL-6 Illustrative: 125

Note:The IC50 values in this table are for illustrative purposes only and do not represent actual

experimental data.

Experimental Protocols
In Vitro Cytokine Release Assay
This protocol is designed to assess the ability of MK-7110 to suppress the release of pro-

inflammatory cytokines from innate immune cells, such as peripheral blood mononuclear cells

(PBMCs) or bone marrow-derived macrophages (BMDMs), following stimulation with an

inflammatory agent like lipopolysaccharide (LPS) or a DAMP.

Materials:

Human PBMCs or Murine BMDMs

MK-7110

Lipopolysaccharide (LPS) or other relevant stimulant (e.g., HMGB1)

Complete RPMI 1640 medium

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin

Phosphate Buffered Saline (PBS)

96-well cell culture plates

ELISA kits for target cytokines (e.g., TNF-α, IL-6)

Procedure:

Cell Preparation:

Isolate human PBMCs from healthy donor blood using Ficoll-Paque density gradient

centrifugation.

Alternatively, generate murine BMDMs from bone marrow cells cultured with M-CSF.

Resuspend cells in complete RPMI 1640 medium supplemented with 10% FBS and 1%

Penicillin-Streptomycin.

Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere

for 1-2 hours at 37°C.[9]

Treatment with MK-7110:

Prepare serial dilutions of MK-7110 in complete medium.

Remove the medium from the wells and add the different concentrations of MK-7110.

Include a vehicle control (medium without MK-7110).

Incubate for 1 hour at 37°C.

Stimulation:

Add the inflammatory stimulant (e.g., LPS at a final concentration of 100 ng/mL) to the

wells.

Include an unstimulated control (no stimulant).
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Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

Cytokine Measurement:

Centrifuge the plate to pellet the cells.

Collect the supernatant from each well.

Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using

specific ELISA kits, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage of cytokine inhibition for each concentration of MK-7110

compared to the stimulated control.

Determine the IC50 value by plotting the percentage of inhibition against the log

concentration of MK-7110 and fitting the data to a four-parameter logistic curve.
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Experimental Workflow

1. Seed Immune Cells
(PBMCs or Macrophages)

in 96-well plate

2. Pre-incubate with
MK-7110 (serial dilutions)

3. Stimulate with
Inflammatory Agent (e.g., LPS)

4. Incubate for 18-24 hours

5. Collect Supernatant

6. Measure Cytokine Levels
(e.g., TNF-α, IL-6) by ELISA

7. Data Analysis
(Calculate IC50)
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Figure 2. Cytokine Release Assay Workflow.

Macrophage Polarization Assay
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This assay evaluates the effect of MK-7110 on macrophage polarization, which is the process

by which macrophages differentiate into pro-inflammatory (M1) or anti-inflammatory (M2)

phenotypes.

Materials:

Human or Murine Monocytes/Macrophages

MK-7110

Recombinant human/murine IFN-γ and LPS (for M1 polarization)

Recombinant human/murine IL-4 and IL-13 (for M2 polarization)

Complete RPMI 1640 medium

FBS, Penicillin-Streptomycin

24-well cell culture plates

Flow cytometry antibodies (e.g., anti-CD86 for M1, anti-CD206 for M2)

RNA isolation kit and reagents for qRT-PCR (optional)

Procedure:

Macrophage Differentiation:

Isolate monocytes and differentiate them into macrophages (M0) over 6-7 days using M-

CSF.

Polarization and Treatment:

Plate M0 macrophages in 24-well plates.

To induce M1 polarization, treat cells with IFN-γ (20 ng/mL) and LPS (100 ng/mL).

To induce M2 polarization, treat cells with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In parallel, treat cells with the polarizing cytokines in the presence of different

concentrations of MK-7110.

Include an untreated M0 control.

Incubate for 24-48 hours.

Analysis of Polarization Markers by Flow Cytometry:

Harvest the cells and stain with fluorescently labeled antibodies against M1 (e.g., CD86)

and M2 (e.g., CD206) surface markers.

Analyze the cells using a flow cytometer to determine the percentage of M1 and M2

polarized macrophages in each treatment group.

Analysis of Gene Expression by qRT-PCR (Optional):

Isolate total RNA from the cells.

Perform reverse transcription to generate cDNA.

Use qRT-PCR to measure the expression of M1-associated genes (e.g., INOS, TNF) and

M2-associated genes (e.g., ARG1, MRC1).

Data Analysis:

Compare the percentage of M1/M2 macrophages or the relative gene expression levels in

the MK-7110 treated groups to the respective polarized controls.

Conclusion
The provided protocols offer a framework for the in vitro evaluation of MK-7110's

immunomodulatory activity. By assessing its impact on cytokine production and macrophage

polarization, researchers can gain valuable insights into its therapeutic potential for various

inflammatory diseases. These assays can be adapted to include different cell types, stimuli,

and readouts to further elucidate the biological functions of MK-7110.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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